Lipophilicity (XLogP3) Head-to-Head: 4-Hydroxy Target vs. Unsubstituted and 4-Methyl Comparators
The target compound displays a computed XLogP3 of -0.7, compared to 0.3 for the unsubstituted analog 2-piperidinoacetamidoxime (PubChem CID 9580383) and 0.7 for the 4-methyl analog (PubChem CID 24691087) [1]. This corresponds to a ΔlogP of -1.0 versus the unsubstituted comparator and -1.4 versus the 4-methyl comparator, translating to an approximately 10-fold and 25-fold reduction in octanol-water partition coefficient, respectively.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 (PubChem CID 24711128) |
| Comparator Or Baseline | Unsubstituted: XLogP3 = 0.3 (CID 9580383); 4-Methyl: XLogP3 = 0.7 (CID 24691087) |
| Quantified Difference | ΔXLogP3 = -1.0 (vs. unsubstituted); -1.4 (vs. 4-methyl) |
| Conditions | Computed via XLogP3 algorithm 3.0 (PubChem release 2024.11.20/2025.09.15). All values from authoritative database. |
Why This Matters
A logP difference exceeding 1.0 unit directly impacts aqueous solubility and passive membrane permeability, making the target compound the preferential choice for assays requiring higher aqueous solubility or reduced non-specific membrane binding.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 24711128 (-0.7), CID 9580383 (0.3), and CID 24691087 (0.7). National Center for Biotechnology Information. View Source
